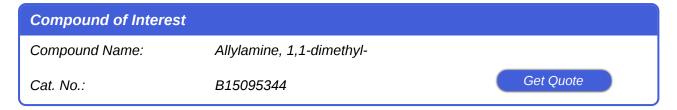


# A Comparative Analysis of N,N-Dimethylallylamine and Diallylamine as Functional Monomers

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For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the selection of functional monomers is a critical step in designing materials with tailored properties for specific applications, including drug delivery systems. This guide provides an objective comparison of two key allylamine-based monomers: N,N-dimethylallylamine and diallylamine. The following sections delve into their polymerization behavior, the properties of the resulting polymers, and their potential applications, supported by available experimental data.

### **Monomer Properties: A Side-by-Side Look**

A fundamental understanding of the monomer's physical and chemical properties is essential for predicting its behavior in polymerization reactions.



Property	N,N-Dimethylallylamine	Diallylamine
Chemical Structure	Tertiary amine with one allyl group and two methyl groups	Secondary amine with two allyl groups
Molecular Formula	C5H11N	C6H11N
Molecular Weight	85.15 g/mol [1][2][3][4]	97.16 g/mol
Boiling Point	62-63 °C[4][5]	111 °C
Density	~0.719 - 0.730 g/mL at 20 °C[1][2][4][5]	~0.789 g/mL at 20 °C
Solubility	Slightly soluble in water; soluble in organic solvents[5] [6]	Miscible with water, alcohol, and ether
CAS Number	2155-94-4[1][4][7][8]	124-02-7

## **Polymerization Kinetics and Mechanisms**

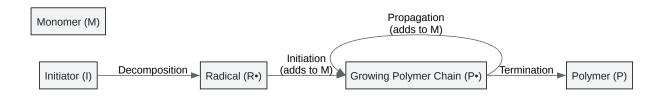
The polymerization behavior of N,N-dimethylallylamine and diallylamine differs significantly due to their structural differences.

N,N-Dimethylallylamine typically undergoes standard radical polymerization through its single allyl group. The polymerization of its hydrochloride salt has been demonstrated in organic solvents like methanol and ethanol.[9] The resulting polymer, poly(N,N-dimethylallylamine), is a tertiary amine-containing polymer.

Diallylamine, on the other hand, is known to undergo a process called cyclopolymerization.[10] In this mechanism, the radical initiator adds to one of the allyl groups, and the resulting radical intramolecularly attacks the second allyl group, forming a five- or six-membered ring structure within the polymer backbone.[10] This process is crucial as it avoids the common issue of degradative chain transfer associated with allylic monomers, which can lead to low molecular weight oligomers.[11][12] Polymerization of diallylamine is often carried out with its protonated form (e.g., diallylamine hydrochloride) to achieve higher molecular weight polymers.[11][13]



The general mechanism for radical polymerization is initiated by the decomposition of an initiator to form free radicals, which then propagate by adding to the monomer. The process terminates through combination or disproportionation of radical chains.



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Figure 1: General workflow of radical polymerization.

For diallylamine, the propagation step involves an intramolecular cyclization, leading to a polymer with a cyclic repeating unit.



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Figure 2: Cyclopolymerization mechanism of diallylamine.

## **Comparative Polymer Properties**

The resulting polymer properties are a direct consequence of the monomer structure and the polymerization mechanism.



Property	Poly(N,N- dimethylallylamine)	Poly(diallylamine)
Polymer Structure	Linear polymer with pendant tertiary amine groups.	Cyclopolymer with secondary amine groups as part of the pyrrolidine or piperidine rings in the backbone.[10]
Molecular Weight	Reported weight average molecular weights are relatively low, in the range of 900 - 3,600 g/mol for the hydrochloride salt.[9]	High molecular weight polymers can be obtained, especially when polymerizing the monomer salt.[11]
Solubility	Information on the solubility of the free polymer is not readily available.	The free polymer is soluble in water and methanol, but insoluble in many other organic solvents.[14][15][16]
Thermal Properties	No specific data found.	Poly(allylamine hydrochloride) exhibits a high glass transition temperature (Tg) of 225°C and is thermally stable up to high temperatures.[17][18]

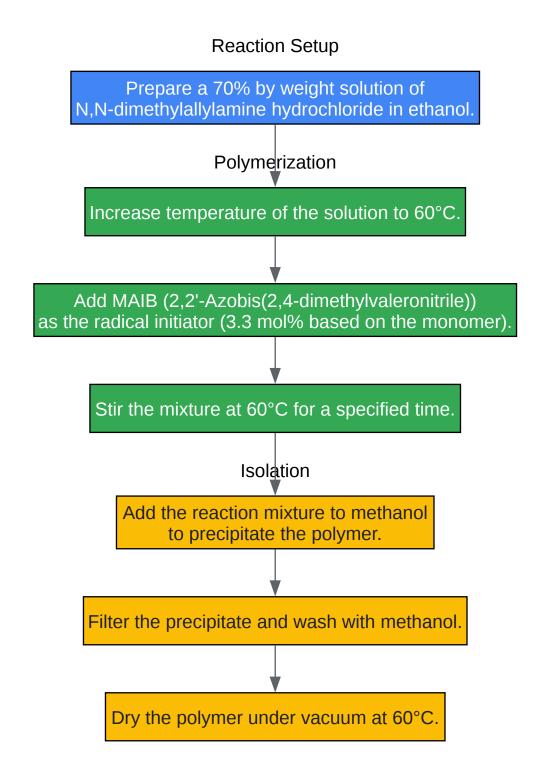
## **Experimental Protocols**

Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the polymerization of each monomer based on available literature.

# Radical Polymerization of N,N-Dimethylallylamine Hydrochloride

This protocol is adapted from a patent describing the synthesis of poly(N,N-dimethylallylamine hydrochloride).[9]





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**Figure 3:** Experimental workflow for the polymerization of N,N-dimethylallylamine hydrochloride.



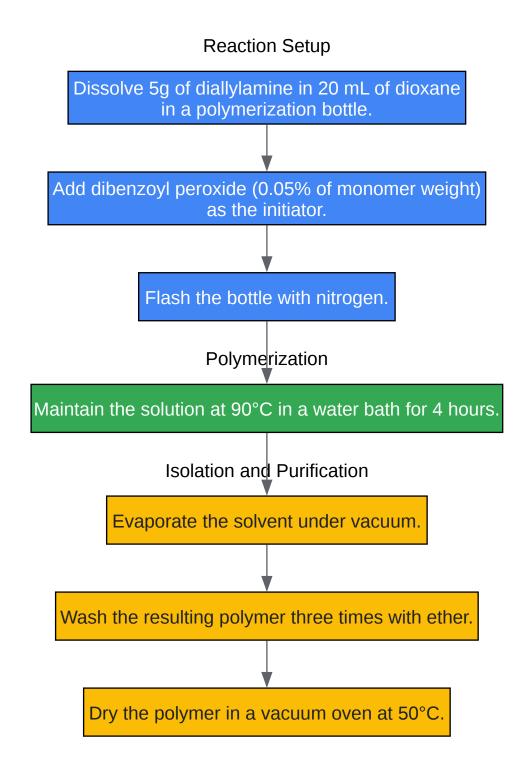
#### **Detailed Steps:**

- Monomer Solution Preparation: Prepare a solution of N,N-dimethylallylamine hydrochloride in ethanol with a monomer concentration of 70% by weight.[9]
- Heating: Transfer the solution to a reaction vessel and raise the temperature to 60°C.[9]
- Initiator Addition: Add 2,2'-Azobis(2,4-dimethylvaleronitrile) (MAIB) as the radical initiator, at a concentration of 3.3 mol% relative to the monomer.[9]
- Polymerization: Maintain the reaction mixture at 60°C with stirring.[9] The patent describes polymerization times of up to 72 hours, with potential for multiple initiator additions.[9]
- Isolation: After polymerization, cool the reaction mixture and add it to methanol to precipitate the poly(N,N-dimethylallylamine hydrochloride).[9]
- Purification: Recover the precipitate by filtration and wash it with methanol.[9]
- Drying: Dry the polymer under vacuum at 60°C.[9]

### **Cyclopolymerization of Diallylamine**

This protocol is based on a published procedure for the free radical cyclopolymerization of diallylamine.





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Figure 4: Experimental workflow for the cyclopolymerization of diallylamine.

**Detailed Steps:** 



- Reaction Setup: In a screw-capped polymerization bottle, dissolve 5 g of diallylamine in 20 mL of dioxane.
- Initiator Addition: Add dibenzoyl peroxide as the initiator, in an amount equal to 0.05% of the monomer's weight.
- Inert Atmosphere: Purge the reaction bottle with nitrogen for a few minutes to remove oxygen.
- Polymerization: Place the sealed bottle in a water bath and maintain the temperature at 90°C for 4 hours.
- Isolation: After the reaction, evaporate the dioxane under vacuum to obtain the crude polymer.
- Purification: Wash the obtained polymer three times with diethyl ether.
- Drying: Dry the purified polydiallylamine in a vacuum oven at 50°C.

## **Applications in Drug Development**

Both poly(N,N-dimethylallylamine) and poly(diallylamine) present opportunities in the pharmaceutical and biomedical fields, primarily due to the presence of amine functional groups.

Poly(N,N-dimethylallylamine), with its tertiary amine groups, can be utilized in the synthesis of various polymers such as polyurethanes and polyamides.[7] Its role as a building block for pharmaceutical drugs, including antihistamines and antipsychotics, has also been noted.[7]

Poly(diallylamine) and its parent polymer, poly(allylamine), have been more extensively studied for direct applications in drug and gene delivery.[19][20][21][22] The primary and secondary amine groups can be protonated to create a cationic polymer that can form complexes with negatively charged molecules like DNA and RNA for gene delivery applications.[19][21] Furthermore, the amine groups provide reactive sites for the covalent attachment of drugs, enabling the creation of polymer-drug conjugates for controlled release. For instance, poly(diallylamine) has been used as a carrier for drugs like ibuprofen and ciprofloxacin.

### Conclusion



N,N-dimethylallylamine and diallylamine, while both being allylic amines, exhibit distinct polymerization behaviors and yield polymers with different structural and physical properties.

- N,N-dimethylallylamine undergoes conventional radical polymerization to produce a linear polymer with tertiary amine groups, though achieving high molecular weights can be challenging.
- Diallylamine undergoes cyclopolymerization, a key advantage that leads to the formation of higher molecular weight polymers with a cyclic backbone containing secondary amine functionalities.

For applications requiring high molecular weight and a reactive backbone for further modification, such as in drug delivery systems, diallylamine appears to be a more versatile functional monomer. However, N,N-dimethylallylamine serves as a valuable comonomer and building block in the synthesis of a broader range of polymer types and pharmaceutical compounds. The choice between these two monomers will ultimately depend on the desired polymer architecture and the specific requirements of the end application.

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